Procaterol HCl

説明

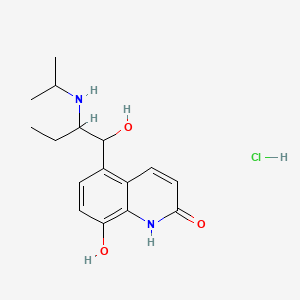

Procaterol hydrochloride is an organic molecular entity.

A long-acting beta-2-adrenergic receptor agonist.

生物活性

Procaterol hydrochloride, a potent β2-adrenergic receptor agonist, is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its bronchodilatory effects, which are essential for alleviating respiratory symptoms in patients with obstructive airway diseases.

- Chemical Name : (±)-erythro-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]carbostyril hydrochloride

- Molecular Weight : 290.36 g/mol

- Chemical Formula : C₁₆H₂₂N₂O₃·HCl

- Purity : ≥99% .

Procaterol exerts its effects by selectively stimulating β2-adrenergic receptors located in bronchial smooth muscle. This stimulation leads to:

- Bronchodilation : Relaxation of bronchial smooth muscle, resulting in increased airflow.

- Inhibition of Inflammatory Mediators : Reduction in the release of inflammatory mediators from mast cells and other immune cells, contributing to decreased airway hyperreactivity .

Pharmacokinetics

Procaterol is administered via inhalation or orally, with typical dosing ranging from 10 to 100 µg daily depending on the patient's age and condition. The pharmacokinetic profile includes:

- Absorption : Rapid absorption with peak plasma concentrations typically occurring within 1 to 2 hours post-administration.

- Half-life : Approximately 3 to 6 hours, allowing for multiple daily doses to maintain therapeutic levels .

- Stability in Plasma : Studies have shown that procaterol maintains stability in human plasma under various conditions, with no significant degradation observed during freeze-thaw cycles .

Efficacy Studies

Several clinical trials have evaluated the efficacy of procaterol in asthma and COPD management. Notable findings include:

- Bronchodilation Efficacy : In a randomized controlled trial involving adult patients with asthma, procaterol demonstrated significant improvements in forced expiratory volume (FEV1) compared to placebo, indicating its effectiveness as a bronchodilator .

Table 1: Summary of Clinical Trial Results

| Study | Population | Dose | Primary Outcome | Results |

|---|---|---|---|---|

| Adults with asthma | 20 µg (DPI) | FEV1 improvement | Significant increase in FEV1 (p < 0.05) | |

| COPD patients | Varies | Symptom relief | Improved quality of life scores |

Case Studies

In a case study involving a patient with severe asthma exacerbations, administration of procaterol resulted in rapid symptom relief and improved lung function metrics. The patient reported reduced use of rescue inhalers and an overall enhancement in daily activities post-treatment.

Table 2: Case Study Patient Outcomes

| Patient ID | Initial FEV1 (L) | FEV1 after Procaterol (L) | Rescue Inhaler Use (days/week) |

|---|---|---|---|

| A001 | 1.5 | 2.8 | 4 |

| A002 | 1.0 | 2.0 | 5 |

科学的研究の応用

Pharmacokinetics

Procaterol HCl exhibits favorable pharmacokinetic properties that make it suitable for therapeutic use. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the sensitivity of this method in detecting procaterol concentrations in human plasma, with limits of detection as low as 0.001 ng/mL . The pharmacokinetic parameters derived from this study indicated that procaterol has a relatively short half-life but maintains effective bronchodilation at low doses due to its high intrinsic efficacy .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Tmax (hr) | 1.3 ± 0.7 |

| Cmax (pg/mL) | 263 ± 104 |

| Half-life (hr) | 4.1 ± 1.8 |

| AUC (pg.hr/mL) | 1151 ± 288 |

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in combination therapies for asthma management. A notable randomized controlled trial investigated the efficacy of procaterol combined with inhaled budesonide. Results indicated significant improvements in cough symptom severity and quality of life scores among patients receiving the combination therapy compared to those on budesonide alone .

Table 2: Clinical Efficacy Outcomes

| Treatment Group | Cough Score Improvement (Week 8) | LCQ Score Improvement |

|---|---|---|

| Budesonide + Procaterol | 0.44 | 38.94 ± 19.24 |

| Budesonide + Placebo | 0.73 | 32.71 ± 18.92 |

Combination Therapies

The combination of procaterol with other medications has shown enhanced therapeutic effects. For instance, a study focusing on children with moderate persistent asthma demonstrated that combining procaterol with montelukast resulted in improved pulmonary function and reduced cough severity compared to procaterol alone .

Case Study: Efficacy in Children with Asthma

- Population: 86 children with moderate persistent asthma

- Outcome Measures: Cough relief time, pulmonary function tests

- Results:

- Cough relief was significantly faster in the combination group.

- Total effective rate: 93% for combination vs. 74% for procaterol alone (P < 0.05).

Limitations and Considerations

Despite its benefits, some studies have reported limited efficacy of procaterol for specific conditions such as postinfectious cough, where no significant improvements were observed compared to placebo . This highlights the need for careful patient selection and further research to delineate the optimal use cases for procaterol.

化学反応の分析

Photodegradation

-

Procaterol HCl undergoes color changes under light exposure, indicating photooxidation or isomerization .

-

Aqueous solutions (pH 4.0–5.0) are particularly sensitive, requiring light-protected storage .

Thermal Stability

Hydrolytic Stability

| Condition | Solubility | Stability |

|---|---|---|

| Water | 30 mg/mL in DMSO; 0.2 mg/mL in DMSO:PBS (1:4) | Aqueous solutions degrade within 24 hours |

| Ethanol | Slightly soluble | Stable in anhydrous formulations |

Metabolic Reactions

Procaterol undergoes phase II metabolism, primarily glucuronidation :

| Parameter | Data |

|---|---|

| Urinary excretion (24 hrs) | 15.7% unchanged, 23.6% as glucuronide conjugate |

| Plasma half-life | ~4.1 hours |

| Key enzyme | UGT1A1 (predicted) |

Analytical Derivatization for Detection

Gas chromatography–mass spectrometry (GC-MS) methods involve:

-

Enzymatic hydrolysis (β-glucuronidase) to free conjugated procaterol .

-

Derivatization with N-methyltrimethylsilyl trifluoroacetamide (MSTFA) to enhance volatility .

| Analytical Parameter | Value |

|---|---|

| Limit of detection (LOD) | 3 ng/mL |

| Limit of quantification (LOQ) | 5 ng/mL |

| Recovery efficiency | 83% |

Reactivity in Pharmaceutical Formulations

特性

IUPAC Name |

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDBKHAAWUCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59828-07-8, 62929-91-3 | |

| Record name | 8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59828-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。